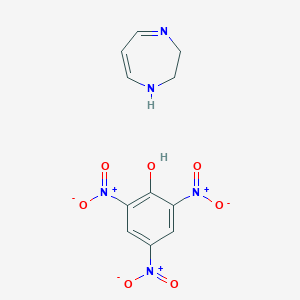
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a bromomethyl group at the second position, an ethyl group at the third position, and two ketone groups at the first and fourth positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione typically involves multi-step reactions. One common method includes the bromination of 3-ethylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Naphthoquinones: Formed through substitution reactions.
Hydroquinones: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various organic fragments.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical structure.
Materials Science: Used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s quinone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the ethyl and ketone groups, making it less reactive in certain reactions.
3-Ethylnaphthalene-1,4-dione: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromomethyl-1,3-dioxolane: A structurally different compound with distinct reactivity.
Uniqueness
2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is unique due to the combination of its bromomethyl, ethyl, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propiedades
Número CAS |
104582-11-8 |
|---|---|
Fórmula molecular |
C13H11BrO2 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO2/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6H,2,7H2,1H3 |
Clave InChI |
ZQTNAHDOVRPSCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)



![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)

![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)

